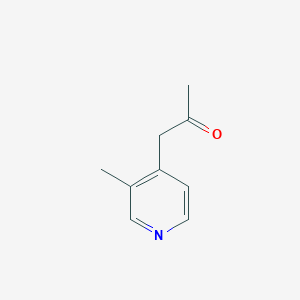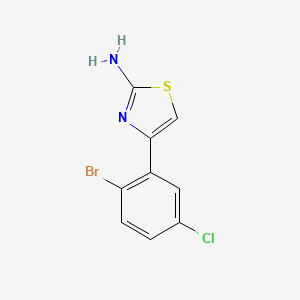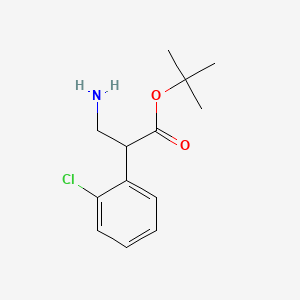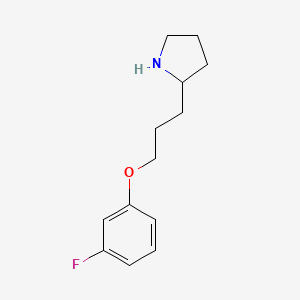
1-(3-Methylpyridin-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpyridin-4-yl)propan-2-one is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, characterized by a methyl group at the 3-position and a propan-2-one group at the 4-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Methylpyridin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic addition of the acetone to the pyridine ring, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of 3-methylpyridine with acetone over a palladium catalyst can be employed to achieve high yields of the product. This method is advantageous due to its mild reaction conditions and high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylpyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the propan-2-one group.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylpyridin-4-yl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Methylpyridin-4-yl)propan-2-ol:
1-(3-Methylpyridin-2-yl)propan-2-one: The position of the methyl group on the pyridine ring is different, which can influence the compound’s chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)acetone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-(3-methylpyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
VZDYRQQJOCKEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)
